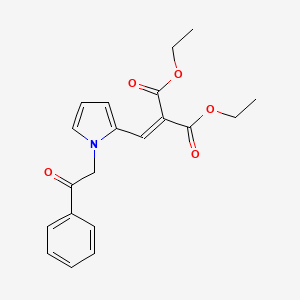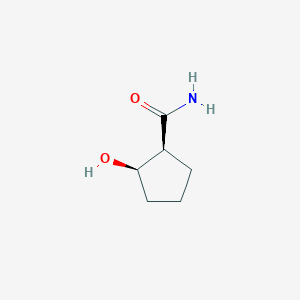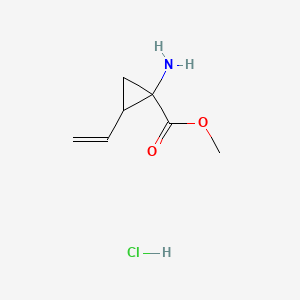
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with various functional groups, including nitrophenyl, ethylphenyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the nitrophenyl, ethylphenyl, and methyl groups can be achieved through various substitution reactions. For example, the nitrophenyl group can be introduced via nitration of the quinoline core, while the ethylphenyl group can be added through Friedel-Crafts alkylation.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(3-nitrophenyl)-2-oxoethyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
作用機序
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.
類似化合物との比較
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-ethylphenyl)-4-quinolinecarboxylate
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and ethylphenyl groups, along with the quinoline core, makes it a versatile compound for various applications in medicinal chemistry and material science.
特性
分子式 |
C27H22N2O5 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H22N2O5/c1-3-18-8-10-19(11-9-18)25-15-23(22-13-17(2)7-12-24(22)28-25)27(31)34-16-26(30)20-5-4-6-21(14-20)29(32)33/h4-15H,3,16H2,1-2H3 |
InChIキー |
IZENDODCINPMGW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)
![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)

![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)



![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)


